2-Amino-2-(2-nitrophenyl)acetic acid
Overview
Description
2-Amino-2-(2-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H8N2O4. This compound is characterized by the presence of an amino group and a nitro group attached to a phenylacetic acid backbone. It is a derivative of phenylacetic acid and is known for its applications in organic synthesis and potential biological activities.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-Amino-2-(2-nitrophenyl)acetic acid may also interact with various biological targets.
Mode of Action
For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that this compound may also exert similar effects through its interaction with its targets.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, suggesting that this compound may also influence multiple biochemical pathways .
Result of Action
Similar compounds have been found to possess various biological activities, suggesting that this compound may also exert a range of effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
2-Amino-2-(2-nitrophenyl)acetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as a substrate or inhibitor for various enzymes, influencing their activity and the overall biochemical pathways they are involved in. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases, which facilitate the transfer of amino groups between molecules. The presence of the nitro group in this compound can also lead to interactions with reductases, enzymes that catalyze the reduction of nitro groups to amino groups, thereby influencing the compound’s biochemical behavior .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress responses, potentially through its interactions with transcription factors and other regulatory proteins. Additionally, its impact on cellular metabolism can be observed through changes in the activity of metabolic enzymes and the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The amino group of the compound can form hydrogen bonds with amino acid residues in enzyme active sites, while the nitro group can participate in redox reactions. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction. Furthermore, this compound can influence gene expression by interacting with DNA-binding proteins and transcription factors, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH levels. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in enzyme activity and gene expression patterns .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal or beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, this compound can induce toxic or adverse effects, including oxidative stress, cellular damage, and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage level .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as aminotransferases and reductases, influencing the flux of metabolites through these pathways. The compound can also affect the levels of key metabolites, such as amino acids and their derivatives, by modulating enzyme activity and gene expression .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to various cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm, mitochondria, or nucleus, through the presence of targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-nitrophenyl)acetic acid typically involves the nitration of phenylacetic acid to introduce the nitro groupOne common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield 2-(2-nitrophenyl)acrylate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(2-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form anilines, which can further cyclize to form lactams.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Reduction Products: Anilines and lactams.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-2-(2-nitrophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Phenylacetic acid: The parent compound, lacking the nitro and amino groups.
4-Nitrophenylacetic acid: Similar structure but with the nitro group in the para position.
2-Nitrodiphenylamine: Contains a nitro group but differs in the overall structure.
Uniqueness: 2-Amino-2-(2-nitrophenyl)acetic acid is unique due to the presence of both the nitro and amino groups on the phenylacetic acid backbone. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-amino-2-(2-nitrophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c9-7(8(11)12)5-3-1-2-4-6(5)10(13)14/h1-4,7H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBXNGWSHWJBHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622712 | |
Record name | Amino(2-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50381-53-8 | |
Record name | Amino(2-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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